Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive quinazoline derivatives.
Mechanism of Action
Target of Action
Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity , suggesting that the compound may target key enzymes or proteins in microbial organisms.
Mode of Action
It’s known that quinazolinone derivatives can interact with their targets, leading to inhibition of essential biological processes in the target organisms .
Biochemical Pathways
Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that the compound may interfere with quorum sensing and other pathways involved in biofilm formation.
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against several human cancer cell lines, suggesting that the compound may have potential as a lead compound for further development of anticancer agents.
Preparation Methods
The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate typically involves multiple steps:
Synthesis of 4-chloroquinazoline: This is achieved by reacting anthranilic acid with formamide to form quinazoline, which is then chlorinated.
Formation of thioacetamide intermediate: The 4-chloroquinazoline is reacted with potassium thioacetate to form the thioacetamide intermediate.
Chemical Reactions Analysis
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be compared with other quinazoline derivatives:
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate: This compound has a similar structure but includes a benzoate group, which may alter its biological activity and solubility.
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: This derivative has shown significant anti-influenza virus activity, highlighting the diverse potential of quinazoline-based compounds.
This compound stands out due to its unique combination of a quinazoline moiety with a thioacetamido group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMLPQWZUCSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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